H-D-Glu(pNA)-OH

説明

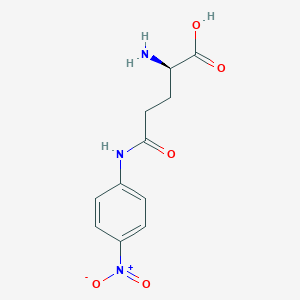

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZTYIRRBCGARG-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)CC[C@H](C(=O)O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Structural Analysis and Applications of H-D-Glu(pNA)-OH

[1]

Executive Summary

H-D-Glu(pNA)-OH (D-Glutamic acid

Chemical Identity & Structural Elucidation[1]

The nomenclature This compound encodes the precise connectivity and stereochemistry of the molecule.[1] It is not a simple peptide but an amino acid derivative modified at the side-chain carboxyl group.[1]

1.1 Structural Nomenclature Breakdown

-

H- : Indicates a free

-amino group ( -

D-Glu : Denotes the D-enantiomer of glutamic acid.[1] The stereocenter at the

-carbon has the (R)-configuration , distinguishing it from the naturally occurring L- (S)-glutamate.[1] -

(pNA) : Indicates a para-nitroanilide moiety attached to the side-chain (

) carboxyl group via an amide bond.[1] This is the chromogenic reporter group.[1] -

-OH : Indicates a free

-carboxylic acid group (

IUPAC Name: (2R)-2-amino-5-[(4-nitrophenyl)amino]-5-oxopentanoic acid CAS Number: 60133-17-7[1]

1.2 Connectivity Diagram (DOT Visualization)

The following diagram illustrates the connectivity, highlighting the critical

Figure 1: Connectivity map of this compound.[1] Note the

Physicochemical Profile

The following parameters are critical for assay development and solubility optimization.

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 267.24 g/mol |

| Solubility | Soluble in dilute aqueous buffers (pH > 7.5); often requires pre-dissolution in dilute HCl or DMSO.[1] |

| pKa Values | |

| Appearance | White to off-white powder.[1] |

| Absorption ( | Intact substrate: UV region (<300 nm).[1] Cleaved pNA: 405–410 nm (Yellow).[1] |

Synthesis & Stability

3.1 Synthetic Logic

The synthesis of this compound requires orthogonal protection strategies to ensure the p-nitroaniline is coupled exclusively to the

-

Starting Material: N-protected D-Glutamic acid anhydride or N-protected D-Glutamic acid

-ester (e.g., Boc-D-Glu-OBzl).[1] -

Coupling: Reaction with

-nitroaniline using a coupling agent (e.g., DCC/HOBt) or via the anhydride method.[1] The low nucleophilicity of -

Deprotection: Removal of the

-protecting groups (e.g., hydrogenation for benzyl esters, TFA for Boc) to yield the free zwitterionic form.[1]

3.2 Stability Considerations

-

Hydrolytic Stability: The

-amide bond is relatively stable at neutral pH but susceptible to hydrolysis in strong acid or base.[1] -

Photostability: The nitroaniline moiety is light-sensitive; solutions should be stored in amber vials.[1]

-

Storage: Lyophilized powder is stable at -20°C for >2 years.[1]

Applications in Enzymology (GGT Assays)

The primary application of this compound is in the study of

4.1 The Stereochemical Advantage

Standard GGT assays often use the L-isomer (L-Glu(pNA)-OH).[1] However, GGT catalyzes two distinct reactions:

-

Hydrolysis: Transfer of the

-glutamyl group to water.[1] -

Transpeptidation: Transfer of the

-glutamyl group to an acceptor amino acid or peptide (or the substrate itself).[1][2]

Why use the D-Isomer?

Research indicates that while GGT can hydrolyze D-

4.2 Mechanism of Action

GGT cleaves the

4.3 Assay Workflow Visualization

Figure 2: Workflow for GGT hydrolytic activity assay using this compound.

Experimental Protocol: GGT Hydrolysis Assay

Objective: To measure GGT hydrolytic activity without transpeptidation interference.

Reagents:

-

Substrate Stock: 20 mM this compound in 0.1 M Tris-HCl (pH 8.0). Note: Mild heating or sonication may be required.

-

Buffer: 0.1 M Tris-HCl, pH 8.0, containing 10 mM

. -

Enzyme: Purified GGT or tissue homogenate.[1]

Procedure:

-

Blanking: Pipette 180 µL of Buffer into a 96-well microplate.

-

Substrate Addition: Add 20 µL of Substrate Stock (Final conc: 2 mM).

-

Baseline: Measure Absorbance at 405 nm (

) to account for any non-enzymatic hydrolysis. -

Initiation: Add 10 µL of Enzyme sample.

-

Kinetic Read: Monitor Absorbance at 405 nm every 30 seconds for 10 minutes at 37°C.

-

Calculation:

-

: Extinction coefficient of p-nitroaniline at 405 nm (~9.9 mM

- : Path length (cm).

-

: Extinction coefficient of p-nitroaniline at 405 nm (~9.9 mM

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7090496, this compound. Retrieved from [Link]

-

Castellano, I., & Merlino, A. (2012). Gamma-Glutamyl Transpeptidases: Structure and Function.[1] Springer.[1][3][4] (Contextual grounding on GGT substrate specificity).

-

Hanigan, M. H. (2014). Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance.[1] Advances in Cancer Research.[1] (Discusses hydrolysis vs transpeptidation kinetics).

Sources

- 1. This compound | C11H13N3O5 | CID 7090496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide nucleic acid - Wikipedia [en.wikipedia.org]

- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

H-D-Glu(pNA)-OH physical and chemical properties

H-D-Glu(pNA)-OH: Physicochemical Profile & Technical Guide

Part 1: Executive Summary & Core Identity

This compound (D-Glutamic acid

This guide details the physicochemical properties, synthesis logic, and experimental applications of this compound, distinguishing it strictly from its L-enantiomer to prevent experimental artifacts.

Part 2: Physicochemical Properties

The following data aggregates experimental values for the D-isomer. Where specific D-isomer data is absent in the literature, values are derived from the well-characterized L-enantiomer based on enantiomeric principles (e.g., melting point is identical; optical rotation is equal in magnitude but opposite in sign).

Table 1: Chemical Constants & Physical Data

| Property | Value / Description | Notes |

| Chemical Name | IUPAC: (2R)-2-amino-5-[(4-nitrophenyl)amino]-5-oxopentanoic acid | |

| CAS Number | 60133-17-7 | Distinct from L-isomer (7300-59-6) |

| Molecular Formula | Free acid form | |

| Molecular Weight | 267.24 g/mol | 303.7 g/mol as HCl salt |

| Appearance | White to faint yellow crystalline powder | Deep yellow indicates decomposition (pNA release) |

| Melting Point | ~175–178 °C | Decomposes upon melting |

| Optical Rotation | (c=1, 1N HCl).[1] Note: L-isomer is +29° to +32°. | |

| Solubility | High: Formic acid, 1N HClMod: DMSO, MethanolLow: Water (Free acid) | Critical: Use HCl salt for aqueous buffers or predissolve in DMSO. |

| pKa | The |

Solubility & Stability Profile

-

Solubility Protocol: The free acid (this compound) is sparingly soluble in neutral water. For assay buffers (pH 7.4–8.0), first dissolve the powder in a minimal volume of DMSO or 0.1 M HCl, then dilute into the buffer. The HCl salt variant is directly soluble in water up to ~5 mg/mL.

-

Stability: The compound is prone to spontaneous hydrolysis if exposed to moisture or high pH (>9.0), releasing free p-nitroaniline (pNA).

-

Storage: -20°C, desiccated.

-

Shelf-life: >2 years if dry. Solutions are stable for <24 hours at 4°C.

-

Part 3: Synthesis & Purity Analysis

The synthesis of this compound requires orthogonal protection strategies to ensure the p-nitroaniline is coupled exclusively to the

Synthesis Logic (Step-by-Step)

-

Starting Material: Boc-D-Glu-OBzl (N-

-t-butoxycarbonyl-D-glutamic acid-

Why: The

-amino is Boc-protected and

-

-

Coupling: React with p-nitroaniline using DCC/HOBt or mixed anhydride method.

-

Challenge: p-nitroaniline is a weak nucleophile due to the electron-withdrawing nitro group. Excess coupling reagent and prolonged reaction times are often required.

-

-

Deprotection:

-

Step A (Boc removal): TFA/DCM (Trifluoroacetic acid/Dichloromethane).

-

Step B (Benzyl removal): Catalytic hydrogenation (

, Pd/C) is risky due to potential reduction of the nitro group. Acid hydrolysis (HBr/Acetic Acid) or saponification (carefully controlled) is preferred to remove the benzyl ester without reducing the nitro group.

-

-

Purification: Recrystallization from Ethanol/Water or Preparative HPLC.

Purity Verification: HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 315 nm (specific for the pNA-amide bond) and 210 nm (peptide backbone).

-

Pass Criteria: Single peak >98%. Free p-nitroaniline impurity elutes later and absorbs strongly at 380-405 nm.

Part 4: Applications & Mechanism of Action

Enzymatic Mechanism (Chromogenic Assay)

The primary utility of this compound is its ability to liberate p-nitroaniline (pNA) upon specific enzymatic hydrolysis. pNA is a yellow chromophore with a high extinction coefficient at 405 nm (

Diagram 1: Enzymatic Hydrolysis Pathway This diagram illustrates the cleavage of the amide bond by D-stereospecific GGT, releasing the chromophore.

Caption: Mechanism of chromogenic release. The D-GGT enzyme cleaves the gamma-amide bond, liberating p-nitroaniline which is quantified spectrophotometrically.

Stereochemical Validation (Negative Control)

In drug development assays targeting mammalian GGT (which is L-specific), this compound is used to validate the assay's specificity.

-

Protocol: Run parallel reactions with L-Glu(pNA) and D-Glu(pNA).

-

Result Interpretation:

-

High signal with L-isomer + No signal with D-isomer = Valid, specific GGT activity.

-

Signal with both = Contamination with bacterial enzymes or non-specific proteases.

-

Part 5: Handling & Safety

-

Toxicity: The hydrolysis product, p-nitroaniline , is toxic (Acute Tox. 3), capable of causing methemoglobinemia, and is a potential carcinogen.

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood when handling powder to avoid inhalation.

-

Disposal: All assay waste containing pNA must be disposed of as hazardous chemical waste, not down the sink.

References

-

Orlowski, M., & Meister, A. (1963).[2] "Gamma-Glutamyl-p-nitroanilide: A new convenient substrate for determination and study of L- and D-gamma-glutamyltranspeptidase activities."[2] Biochimica et Biophysica Acta, 73, 679-681.[2]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7090496, this compound." PubChem. Accessed 2024.[3]

-

Tate, S. S., & Meister, A. (1974). "Interaction of gamma-glutamyl transpeptidase with amino acids, dipeptides, and derivatives and analogs of glutathione." Journal of Biological Chemistry, 249(23), 7593-7602.

-

Sigma-Aldrich.

-(p-nitroanilide) hydrochloride (Enantiomer Reference)." Merck.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. GAMMA-GLUTAMYL-P-NITROANILIDE: A NEW CONVENIENT SUBSTRATE FOR DETERMINATION AND STUDY OF L- AND D-GAMMA-GLUTAMYLTRANSPEPTIDASE ACTIVITIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability Analysis of Glutamic Acid Linked Peptides Coupled to NOTA through Different Chemical Linkages - PMC [pmc.ncbi.nlm.nih.gov]

H-D-Glu(pNA)-OH CAS number and molecular weight

This technical guide details the physicochemical properties, mechanistic utility, and experimental applications of H-D-Glu(pNA)-OH , a specialized chromogenic substrate used in enzymology.

Stereospecific Chromogenic Substrate for Gamma-Glutamyl Transpeptidase Characterization

Executive Summary

This compound (D-Glutamic acid

Chemical Identity & Physicochemical Properties

The distinct stereochemistry of the D-isomer (R-configuration at the

Table 1: Technical Specifications

| Property | Specification |

| Chemical Name | H-D-Glu( |

| IUPAC Name | (2R)-2-amino-5-[(4-nitrophenyl)amino]-5-oxopentanoic acid |

| CAS Number | 60133-17-7 |

| Molecular Weight | 267.24 g/mol |

| Molecular Formula | |

| Appearance | White to off-white or pale yellow powder |

| Solubility | Soluble in DMSO, dilute HCl, or warm water (limited); often requires organic co-solvent for stock preparation. |

| Purity Grade | Typically |

| Storage | -20°C, desiccated and protected from light (pNA is light-sensitive) |

Mechanism of Action

This compound functions as a donor substrate in the transpeptidation or hydrolysis reaction catalyzed by GGT. The enzyme cleaves the

-

Substrate State: The intact molecule is colorless (or pale yellow).

-

Product State: Free p-nitroaniline absorbs strongly at 405–410 nm (Yellow).

-

Stereoselectivity: While mammalian GGT favors L-isomers, certain bacterial GGTs (e.g., B. subtilis, Geobacillus) show significant activity toward D-isomers, facilitating the metabolism of D-rich biopolymers like capsular PGA.

Figure 1: Enzymatic Reaction Mechanism

Caption: GGT catalyzes the cleavage of the gamma-amide bond, releasing the chromophore pNA.

Applications in Drug Development & Enzymology

A. Bacterial GGT Characterization

Researchers use this compound to distinguish bacterial GGTs from mammalian isoforms. Bacteria such as Bacillus subtilis secrete GGTs capable of hydrolyzing D-

B. Stereochemical Probes

In kinetic studies, this compound is used to determine the stereospecificity ratio (L/D activity) . A shift in this ratio can indicate mutations in the enzyme's active site or be used to screen for inhibitors that specifically target the bacterial D-glutamyl processing machinery without affecting human L-GGT.

Experimental Protocol: Kinetic Assay for GGT Activity

Objective: Measure the specific activity of GGT towards the D-isomer by monitoring pNA release.

Reagents Required

-

Assay Buffer: 100 mM Tris-HCl (pH 8.5) or 100 mM Glycylglycine (pH 8.5). Note: Glycylglycine acts as an acceptor, accelerating the reaction via transpeptidation.

-

Substrate Stock (100 mM): Dissolve this compound in DMSO . Critical: Do not dissolve directly in buffer to avoid precipitation; add dropwise.

-

Enzyme Solution: Purified GGT (e.g., from B. subtilis) or cell lysate.

-

Stop Solution (Optional): 1.0 M Acetic Acid (for endpoint assays).

Step-by-Step Methodology

-

Preparation:

-

Pre-warm the Assay Buffer to 37°C.

-

Dilute the Substrate Stock into the Assay Buffer to a final concentration of 2 mM . (Keep DMSO concentration < 5%).

-

-

Blanking:

-

Pipette 180 µL of the Substrate/Buffer mixture into a 96-well microplate.

-

Read absorbance at 405 nm (Blank).

-

-

Reaction Initiation:

-

Add 20 µL of Enzyme Solution to the wells.

-

Mix immediately by pipetting or orbital shaking.

-

-

Kinetic Measurement:

-

Monitor Absorbance (

) every 30 seconds for 10–20 minutes at 37°C. -

Ensure the reaction remains linear (

).

-

-

Calculation:

-

Calculate the slope (

). -

Use the extinction coefficient of pNA (

) to determine activity. -

Formula:

-

Figure 2: Experimental Workflow

Caption: Step-by-step workflow for the kinetic quantification of GGT activity.

References

-

PubChem. (n.d.). Compound Summary: this compound (CID 7090496). National Library of Medicine. Retrieved from [Link]

-

Minami, H., et al. (2003). Purification and properties of two isozymes of gamma-glutamyltranspeptidase from Bacillus subtilis TAM-4. Journal of Bioscience and Bioengineering. Retrieved from [Link]

-

Thompson, G.A., & Meister, A. (1983).[2] Modulation of gamma-glutamyl transpeptidase activity by bile acids. Journal of Biological Chemistry. Retrieved from [Link]

-

Castellano, I., et al. (2010).[3] Biochemical and structural properties of gamma-glutamyl transpeptidase from Geobacillus thermodenitrificans. Biochimie. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biochemical Applications of H-D-Glu(pNA)-OH

This guide provides a comprehensive overview of the fundamental applications of the chromogenic substrate H-D-Glu(pNA)-OH in biochemical research and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the core principles, practical methodologies, and critical considerations for leveraging this tool in enzymatic assays.

Introduction: The Role of Chromogenic Substrates in Biochemical Analysis

Chromogenic substrates are invaluable tools in biochemistry, enabling the quantification of enzyme activity through a visually detectable color change.[1] The underlying principle is straightforward: an enzyme cleaves a specific bond in the substrate, releasing a chromophore—a molecule that absorbs light in the visible spectrum.[1] The intensity of the resulting color is directly proportional to the amount of product formed and, consequently, to the enzymatic activity. This allows for both qualitative and quantitative assessments of enzyme function.

This compound, or D-Glutamic acid γ-(p-nitroanilide), is a synthetic chromogenic substrate designed to mimic the natural substrates of certain proteases. Its molecular structure features a p-nitroaniline (pNA) moiety linked to the gamma-carboxyl group of a D-glutamic acid residue. When a suitable enzyme cleaves this amide bond, it liberates the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃O₅ | [2] |

| Molecular Weight | 267.24 g/mol | [2] |

| Appearance | Off-white to yellowish crystalline powder | N/A |

| Solubility | Soluble in DMSO. General peptidyl-p-nitroanilide substrates may require organic solvents like DMF or ethanol for initial solubilization before dilution in aqueous buffers. | , [1] |

| Storage | Store at -20°C |

Mechanism of Action: The Enzymatic Release of p-Nitroaniline

The utility of this compound as a chromogenic substrate lies in the enzymatic hydrolysis of the amide bond connecting the D-glutamic acid residue to the p-nitroaniline (pNA) molecule. In its substrate form, this compound is colorless. Upon enzymatic cleavage, the liberated pNA imparts a yellow color to the solution. The concentration of pNA can be determined by measuring the absorbance of the solution at or near its absorption maximum, which is typically around 405-410 nm.

The choice of this wavelength is critical for minimizing interference from the unhydrolyzed substrate, which may have some absorbance at lower wavelengths.

Caption: Enzymatic cleavage of this compound and detection.

Core Applications: Enzyme Activity Assays

This compound is primarily employed in the characterization and quantification of proteases that exhibit specificity for glutamic acid residues. Two of the most prominent applications are in the study of tissue plasminogen activator (tPA) and urokinase, key enzymes in the fibrinolytic system.

Tissue Plasminogen Activator (tPA) Activity Assay

Tissue plasminogen activator is a serine protease that plays a crucial role in dissolving blood clots by converting plasminogen to plasmin. Dysregulation of tPA activity is implicated in various cardiovascular diseases, making it a significant target for drug development. Chromogenic assays utilizing substrates like this compound are instrumental in screening for tPA inhibitors and activators.

Experimental Rationale: The rate of pNA release from this compound is directly proportional to the tPA activity in the sample. By measuring the change in absorbance over time, one can determine the initial reaction velocity, which is a key parameter in enzyme kinetics.

Table 2: Illustrative Kinetic Parameters of Chromogenic Substrates for tPA and Urokinase

| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg) |

| S-2288 | tPA | 0.23 | 1.2 |

| S-2444 | tPA | 0.29 | 2.5 |

| S-2288 | Urokinase | 0.08 | 3.8 |

| S-2444 | Urokinase | 0.02 | 2.9 |

Note: This table presents data for commonly used chromogenic substrates to illustrate typical kinetic values. Specific Km and Vmax values for this compound with tPA and urokinase should be determined experimentally under specific assay conditions.

Urokinase Activity Assay

Urokinase, another critical plasminogen activator, is involved in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and tumor invasion. Assaying urokinase activity is essential for understanding its role in these processes and for the development of therapeutic interventions.

Experimental Protocol: A General Framework for Urokinase Activity Assay using a p-Nitroanilide Substrate

This protocol provides a general methodology that can be adapted for this compound.

1. Reagent Preparation:

- Tris Buffer: Prepare a 50 mM Tris-HCl buffer with a pH of 8.8. The buffer should also contain 38 mM NaCl.

- Substrate Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute to the desired concentration with the Tris buffer. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid enzyme inhibition.

- Urokinase Standard Solution: Prepare a stock solution of urokinase in a suitable buffer and create a series of dilutions to generate a standard curve.

- Stopping Reagent: A 20% acetic acid solution can be used to stop the enzymatic reaction.

2. Assay Procedure (Endpoint Method):

- Pre-warm the Tris buffer and substrate solution to 37°C.

- In a 96-well microplate, add 100 µL of the Tris buffer to each well.

- Add 20 µL of the urokinase standard or sample to the appropriate wells.

- Incubate the plate at 37°C for 5 minutes.

- Initiate the reaction by adding 20 µL of the pre-warmed substrate solution to each well.

- Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

- Stop the reaction by adding 20 µL of the 20% acetic acid solution.

- Read the absorbance at 405 nm using a microplate reader.

3. Data Analysis:

- Subtract the absorbance of a blank (containing buffer and substrate but no enzyme) from all readings.

- Plot the absorbance values of the urokinase standards against their concentrations to generate a standard curve.

- Determine the concentration of urokinase in the unknown samples by interpolating their absorbance values on the standard curve.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

reagent_prep [label="Reagent Preparation\n(Buffer, Substrate, Enzyme, Stop Reagent)"];

plate_setup [label="Plate Setup\n(Add Buffer and Enzyme/Sample)"];

pre_incubation [label="Pre-incubation\n(37°C, 5 min)"];

reaction_init [label="Reaction Initiation\n(Add Substrate)"];

incubation [label="Incubation\n(37°C, 10-30 min)"];

reaction_stop [label="Reaction Termination\n(Add Acetic Acid)"];

read_absorbance [label="Read Absorbance\n(405 nm)"];

data_analysis [label="Data Analysis\n(Standard Curve, Concentration Calculation)"];

end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagent_prep;

reagent_prep -> plate_setup;

plate_setup -> pre_incubation;

pre_incubation -> reaction_init;

reaction_init -> incubation;

incubation -> reaction_stop;

reaction_stop -> read_absorbance;

read_absorbance -> data_analysis;

data_analysis -> end;

}

Sources

Technical Guide: Sourcing and Validating H-D-Glu(pNA)-OH for High-Specificity Enzymatic Assays

Part 1: Executive Summary & Chemical Identity

In the landscape of protease and peptidase research, substrate specificity is the bedrock of data integrity. While the L-isomer (L-

Sourcing this compound presents unique challenges. Unlike the L-isomer, the D-isomer is not a commodity chemical. It requires rigorous validation to ensure it is free from L-isomer contamination, which can generate false positives in high-sensitivity kinetic assays.

Chemical Specifications (The "Gold Standard")

| Parameter | Specification | Technical Note |

| Chemical Name | This compound | Also known as D-Glutamic acid |

| CAS Number | 60133-17-7 | Critical:[1] Do not confuse with L-isomer (7300-59-6) |

| Molecular Formula | Free amine at N-term; Free acid at C-term | |

| Molecular Weight | 267.24 g/mol | |

| Purity (HPLC) | Lower purity ( | |

| Chiral Purity | Essential: Must confirm minimal L-isomer presence | |

| Appearance | White to pale yellow powder | Deep yellow indicates free p-Nitroaniline (degradation) |

| Solubility | DMSO, Dilute Acid (Formic) | Limited stability in neutral aqueous buffers over time |

Part 2: Sourcing Strategy & Supplier Evaluation

Sourcing this compound requires a "Trust but Verify" approach. Many catalog houses act as distributors for a few central manufacturers.

Supplier Tiering

-

Tier 1 (Primary Manufacturers): Companies with in-house peptide synthesis and chiral separation capabilities (e.g., Bachem , Biosynth , specialized Chinese CROs like GlpBio or J&K Scientific ).

-

Tier 2 (Distributors): General chemical catalogs. Risk of lot-to-lot variability is higher.

The "Isomer Trap"

The most common failure mode in sourcing this compound is receiving a lot contaminated with the L-isomer.

-

Directive: Always request a Chiral HPLC trace in the Certificate of Analysis (CoA). If the supplier cannot provide it, reject the lot.

Recommended Suppliers (Verified Listings)

-

J&K Scientific: Product CPTD783309 (High reliability for isomers).

-

GlpBio: Cat GA22220 (Good documentation on purity).

-

CD BioGlyco: Cat X24-11-LY481 (Enzyme substrate specialist).[2]

Part 3: Technical Application & Mechanism

Mechanism of Action

This compound is a chromogenic substrate. The p-nitroanilide (pNA) group is attached to the

Detection Physics:

-

Substrate (Intact): Low absorbance at 405 nm.

-

Product (Free pNA): High extinction coefficient (

) at 405 nm (yellow color).

Visualization: Enzymatic Hydrolysis Pathway

Figure 1: Mechanism of chromogenic signal generation. The reaction relies on the specific cleavage of the amide bond between the

Part 4: Quality Control & Validation Protocol

As a self-validating scientist, you must verify the substrate before critical assays.

Protocol: In-House Purity Validation

Objective: Confirm the absence of free pNA (spontaneous hydrolysis) and verify stereochemical integrity.

Materials:

-

L-Glu(pNA)-OH (Control, Sigma/Merck)

-

Broad-spectrum GGT (e.g., Equine Kidney GGT, known to process L-isomer)

-

Spectrophotometer (405 nm)

Step-by-Step Methodology:

-

Solubility Check:

-

Dissolve 5 mg of this compound in 100

L DMSO. Vortex until clear. -

Dilute to 10 mL with Tris-HCl buffer (pH 8.0).

-

Observation: Solution should be clear. Turbidity implies aggregation or impurities.

-

-

Background Absorbance (The "Yellow" Test):

-

Measure

of the substrate solution immediately. -

Criteria:

> 0.1 (pathlength 1 cm) indicates significant free pNA contamination (degraded stock). Action: Recrystallize or Discard.

-

-

Stereochemical "Sniff" Test (The Critical Step):

-

Well A: this compound + Buffer

-

Well B: this compound + Broad-spectrum L-specific GGT

-

Well C: L-Glu(pNA)-OH + Broad-spectrum L-specific GGT (Positive Control)

-

Incubate at 37°C for 30 mins.

-

Analysis:

-

Well C must turn deep yellow.

-

Well B should remain colorless (or match Well A).

-

Failure Mode: If Well B turns yellow, your "D-isomer" is contaminated with L-isomer, or the enzyme lacks strict stereospecificity. This simple assay saves weeks of wasted kinetic studies.

-

-

Visualization: QC Decision Tree

Figure 2: Quality Control workflow to validate substrate integrity and stereochemical purity prior to experimental use.

References

-

PubChem. (n.d.).[3] Compound Summary: this compound (CID 7090496).[3] National Library of Medicine.[3] Retrieved October 26, 2023, from [Link]

-

GlpBio. (n.d.). This compound Technical Specifications. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Technical Application Note: H-D-Glu(pNA)-OH Assay Protocol for Gamma-Glutamyl Transpeptidase (GGT)

Abstract

This application note details the protocol for quantifying Gamma-Glutamyl Transpeptidase (GGT; EC 2.3.2.[1]2) activity using the chromogenic substrate H-D-Glu(pNA)-OH (

Introduction & Principle

Gamma-glutamyl transpeptidase is a membrane-bound enzyme central to glutathione metabolism and xenobiotic detoxification. It catalyzes the transfer of the

In this assay, This compound acts as the

Critical Insight: Stereospecificity

CAUTION: Mammalian GGT is highly specific for L-glutamyl residues.

-

H-L-Glu(pNA)-OH: The standard substrate for measuring mammalian serum/tissue GGT activity.

-

This compound: The substrate specified in this protocol.[2] It is typically used to:

-

Assay Bacterial GGTs: Certain bacterial enzymes (e.g., from B. subtilis) exhibit activity toward D-isomers.

-

Determine Stereoselectivity: Used alongside the L-isomer to calculate the Stereospecificity Index (SI).

-

Negative Control: Verifies that a signal in a mammalian lysate is not due to non-specific amidase activity.

-

The protocol below applies to both isomers, but the expected activity levels will vary drastically depending on the enzyme source.

Reaction Mechanism

The assay relies on a transpeptidation reaction, which is faster and more sensitive than simple hydrolysis. Glycylglycine is added as the acceptor molecule.[1][3]

Figure 1: Reaction mechanism. GGT transfers the D-glutamyl group to Glycylglycine, liberating pNA.

Materials & Reagents

Reagents

| Component | Specification | Storage |

| Substrate | This compound (or H-L-Glu(pNA)-OH) | -20°C, Desiccated |

| Acceptor | Glycylglycine (Gly-Gly) | RT |

| Buffer Base | Tris (Tris(hydroxymethyl)aminomethane) | RT |

| Standard | p-Nitroaniline (pNA), crystalline | RT |

| Solvent | 1 M HCl (for solubilization) or DMSO | RT |

| Stop Soln. | 1.0 M Acetic Acid (Optional for end-point) | RT |

Equipment

-

Microplate reader capable of kinetic reading at 405 nm (or 410 nm).

-

96-well clear flat-bottom microplates.[4]

-

Multi-channel pipettes.

Experimental Protocol

Reagent Preparation

The solubility of Glu-pNA derivatives can be challenging. Follow this specific solubilization method.

-

Assay Buffer (100 mM Tris, pH 8.0):

-

Dissolve 1.21 g Tris base in 80 mL dH₂O.

-

Adjust pH to 8.0 using HCl.

-

Add Glycylglycine to a final concentration of 100 mM (1.32 g/100 mL).

-

Adjust volume to 100 mL. Store at 4°C.

-

-

20 mM Substrate Stock (this compound):

-

Critical Step: Glu-pNA is often insoluble in neutral buffer.

-

Dissolve powder in a minimal volume of 1 M HCl or DMSO (e.g., 10 mg in 0.5 mL).

-

Dilute with dH₂O to reach 20 mM.

-

Note: If the solution turns yellow immediately, the substrate has hydrolyzed; discard.

-

-

pNA Standard Stock (10 mM):

-

Dissolve pure p-nitroaniline in DMSO to 10 mM.

-

Assay Workflow (96-Well Plate)

Figure 2: Step-by-step assay workflow.[3][5]

Detailed Steps:

-

Blanking: Add 150 µL of Assay Buffer to "Blank" wells.

-

Sample: Add 10–50 µL of enzyme sample (lysate, serum, or purified protein) to "Test" wells.

-

Volume Adjust: Bring all wells to a uniform volume (e.g., 180 µL) with Assay Buffer.

-

Equilibration: Incubate plate at 37°C for 5 minutes to ensure temperature stability.

-

Initiation: Add 20 µL of 20 mM Substrate Stock to all wells (Final conc: ~2 mM). Use a multi-channel pipette for simultaneous start.

-

Measurement: Immediately read absorbance at 405 nm in kinetic mode (1-minute intervals) for 10–20 minutes at 37°C.

Data Analysis & Validation

pNA Standard Curve (Self-Validation)

Do not rely solely on theoretical extinction coefficients. Create a standard curve to account for your specific buffer conditions and pathlength.

-

Prepare pNA standards: 0, 10, 20, 40, 80, 160 nmol/well.

-

Plot OD405 (y-axis) vs nmol pNA (x-axis) .

-

Calculate the slope (

).

Calculation of Activity

Calculate the change in absorbance per minute (

- : Change in absorbance per minute.[5]

-

Slope

: Slope from standard curve ( - : Volume of sample added in mL.

-

Unit Definition : One Unit (U) is the amount of enzyme that generates 1.0

mol of pNA per minute at 37°C.[5]

Alternative (Beer-Lambert Law):

If a standard curve is impossible, use the extinction coefficient (

Troubleshooting Table

| Issue | Probable Cause | Solution |

| No Activity (Mammalian) | Wrong Isomer | Ensure you are using L-Glu(pNA) for mammalian GGT. D-Glu is for bacterial/specificity studies. |

| High Background | Substrate Hydrolysis | Substrate stock is old or was stored at neutral pH. Re-make in acidic solution/DMSO. |

| Non-Linear Kinetics | Substrate Depletion | Dilute enzyme sample 1:5 or 1:10 and re-run. |

| Precipitation | Low Solubility | Ensure final DMSO concentration is <5% but sufficient to keep substrate solubilized. |

References

-

Substrate Specificity & Mechanism

-

Castellano, I., & Merlino, A. (2012). Gamma-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications. Biochimie, 94(12), 2465-2483. Link

-

-

Assay Principle (Standard L-form)

-

Szasz, G. (1969). A kinetic photometric method for serum gamma-glutamyl transpeptidase. Clinical Chemistry, 15(2), 124-136. Link

-

-

Bacterial GGT Specificity (D-isomer activity)

-

Minami, H., et al. (2003). Stereospecificity of the reaction catalyzed by gamma-glutamyltranspeptidase from Bacillus subtilis. Bioscience, Biotechnology, and Biochemistry, 67(9), 2010-2014. Link

-

-

Extinction Coefficients

Sources

- 1. Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H-Glu(pNA)-OH - CD BioGlyco [bioglyco.com]

- 3. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Colorimetric enzyme assay using H-D-Glu(pNA)-OH substrate

Application Note: Stereospecific Profiling of Bacterial -Glutamyl Transpeptidases using H-D-Glu(pNA)-OH[1]

Abstract & Introduction

In the landscape of antimicrobial drug development, targeting bacterial cell wall metabolism and capsule degradation mechanisms has emerged as a high-priority strategy. Unlike mammalian systems that predominantly utilize L-amino acids, bacteria (specifically Bacillus species) rely heavily on D-glutamic acid for the synthesis of Poly-

This application note details a robust colorimetric protocol for assaying D-stereospecific

Key Applications

-

Virulence Factor Screening: Quantifying GGT activity involved in bacterial PGA capsule degradation.

-

Enzyme Kinetics: Determining

and -

Hit Validation: High-throughput screening (HTS) of small molecule inhibitors targeting bacterial D-glutamate metabolism.[1]

Scientific Principle

Mechanism of Action

The assay relies on the stereospecific hydrolysis of the

The rate of yellow color formation is directly proportional to the specific enzyme activity.

Biological Context: The PGA Degradation Pathway

In Bacillus subtilis, the degradation of the protective PGA capsule is a two-step process.[3] The enzyme GGT is critical for the terminal exopeptidase activity, liberating D-glutamate for metabolic recycling.

Figure 1: Biological role of GGT in capsule degradation and the parallel synthetic assay pathway.

Materials & Preparation

Reagents

| Reagent | Specification | Storage | Notes |

| Substrate | This compound | -20°C | Hygroscopic. Warm to RT before opening. |

| Solvent | DMSO (Anhydrous) | RT | Used for stock solution.[1] |

| Assay Buffer | 100 mM Tris-HCl, pH 8.5 | 4°C | pH is critical for pNA extinction coefficient.[1] |

| Enzyme | Recombinant B. subtilis GGT | -80°C | Avoid freeze-thaw cycles.[1] |

| Standard | p-Nitroaniline (pNA) | RT | Required for standard curve.[1][4] |

Substrate Stock Preparation (20 mM)

This compound can be difficult to dissolve directly in aqueous buffers.[1]

-

Weigh 5.3 mg of this compound (MW: 267.24 g/mol ).

-

Dissolve completely in 100 µL of 100% DMSO . Vortex until clear.

-

Dilute to 1.0 mL with Assay Buffer (Tris-HCl pH 8.5).

-

Note: If precipitation occurs, lower the concentration to 10 mM or maintain a higher DMSO % (up to 5% is usually tolerated by GGT).[1]

-

Experimental Protocol

Assay Conditions

-

Detection: Absorbance at 405 nm (OD405)[1]

-

Temperature: 37°C (Standard bacterial physiological temp)

-

Format: 96-well clear flat-bottom microplate[1]

-

Mode: Kinetic (Continuous reading) preferred over Endpoint.

Plate Layout & Workflow

Figure 2: Microplate assay workflow ensuring simultaneous measurement of blanks and standards.

Step-by-Step Procedure

-

Preparation of Standard Curve (Essential):

-

Prepare a 1 mM pNA stock in Assay Buffer.

-

Perform serial dilutions to generate standards: 0, 10, 20, 40, 60, 80, 100 µM.

-

Add 200 µL of each standard to the plate.

-

-

Enzyme Addition:

-

Add 10 µL to 50 µL of enzyme sample (purified GGT or lysate) to sample wells.

-

Add equivalent volume of Assay Buffer to Blank wells .

-

Adjust volume to 100 µL with Assay Buffer.

-

-

Reaction Initiation:

-

Measurement:

-

Immediately place in plate reader at 37°C.

-

Shake for 5 seconds to mix.

-

Measure OD405 every 60 seconds for 20–40 minutes.

-

Data Analysis & Calculations

The Extinction Coefficient ( )

While the theoretical

-

Plot Standard Curve: OD405 (y-axis) vs. pNA Concentration (µM) (x-axis).

-

Determine Slope (

): The slope represents OD/µM.

Activity Calculation

Calculate the change in absorbance over time (

Where:

- : Change in absorbance per minute.

- : Total reaction volume (200 µL).[1]

- : Slope from standard curve (OD/µM).[1]

- : Volume of enzyme added (µL).

-

: Light path length (usually 0.6 cm for 200 µL in 96-well plate, but canceled out if

Unit Definition: One unit (U) is defined as the amount of enzyme required to release 1 µmol of pNA per minute at pH 8.5, 37°C.

Troubleshooting & Critical Considerations

| Issue | Probable Cause | Solution |

| High Background Color | Spontaneous hydrolysis | Substrate is unstable at high pH > 9.0 or if stored improperly.[1] Use fresh substrate and keep pH < 9.0. |

| No Activity Detected | Wrong Isomer Specificity | Ensure the enzyme is a bacterial GGT or D-peptidase. Mammalian GGT will NOT cleave H-D-Glu(pNA).[1] Use L-Glu(pNA) as a positive control to verify enzyme viability if source is unknown.[1] |

| Precipitation | Low Solubility | This compound is hydrophobic.[1] Ensure initial dissolution in DMSO before buffer addition. |

| Non-Linear Kinetics | Substrate Depletion | Dilute the enzyme sample. The rate should be constant for at least 10 minutes. |

References

-

Kimura, K., et al. (2004).[1][2] "Characterization of Bacillus subtilis gamma-glutamyltransferase and its involvement in the degradation of capsule poly-gamma-glutamate." Microbiology.

-

Minami, H., et al. (2003).[1][2] "A mutant Bacillus subtilis gamma-glutamyltranspeptidase specialized in hydrolysis activity."[1][2][3] FEMS Microbiology Letters.

-

Lottenberg, R., & Jackson, C. M. (1983).[1] "Solution composition dependent variation in extinction coefficients for p-nitroaniline." Biochimica et Biophysica Acta (BBA).[1]

-

BenchChem. "The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays."

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. ggt [subtiwiki.uni-goettingen.de]

- 3. Characterization of Bacillus subtilis gamma-glutamyltransferase and its involvement in the degradation of capsule poly-gamma-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound | C11H13N3O5 | CID 7090496 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Throughput Screening for Stereospecific Hydrolytic Activity using H-D-Glu(pNA)-OH

Abstract

This Application Note details the protocol for utilizing H-D-Glu(pNA)-OH (D-Glutamic acid

Scientific Background & Mechanism[2][3][4][5][6][7]

The Substrate: this compound

-

Molecular Formula:

-

Detection Principle: The compound consists of a D-glutamic acid residue amide-linked to a p-nitroaniline (pNA) chromophore.[2] Upon enzymatic cleavage of the

-amide bond, free pNA is released. -

Optical Property: pNA absorbs strongly at 405 nm (Yellow), whereas the intact substrate is colorless.

Mechanistic Advantage in HTS

Standard GGT assays utilize L-GpNA in the presence of an acceptor (Gly-Gly) to measure transpeptidation (Ping-Pong Bi-Bi mechanism). However, this compound is not recognized as a donor for transpeptidation. Therefore, it isolates the hydrolytic activity (Water as acceptor).

Key Application Areas:

-

GGT Hydrolysis Inhibitor Screening: Differentiating inhibitors that block the acceptor site vs. the donor site.

-

Bacterial D-Amino Acid Metabolism: Screening for bacterial enzymes (e.g., Bacillus peptidases) that specifically cleave D-glutamyl residues in peptidoglycan precursors.

Reaction Scheme

The enzymatic hydrolysis follows pseudo-first-order kinetics in the presence of excess water:

Figure 1: Reaction mechanism showing the specific hydrolytic cleavage of the D-isomer substrate.[1]

Experimental Protocol

Materials & Reagents

| Component | Specification | Storage |

| Substrate | This compound (>98% purity) | -20°C (Desiccated) |

| Assay Buffer | 100 mM Tris-HCl, pH 8.0 (or PBS) | 4°C |

| Enzyme Source | Purified GGT (Equine/Human) or Bacterial Lysate | -80°C |

| Solvent | DMSO (Anhydrous) or 0.1 M HCl (for stock) | RT |

| Stop Solution | 1.0 M Acetic Acid or 10% Acetic Acid | RT |

| Control | Acivicin (GGT Inhibitor) or standard protease inhibitors | -20°C |

Reagent Preparation (Critical Step)

Self-Validating Step: pNA derivatives often suffer from solubility issues.

-

Stock Solution (20 mM): Dissolve this compound in DMSO . If aqueous solubility is required for stock, use 0.05 M HCl initially, then dilute into buffer, but DMSO is preferred for HTS stability.

-

Note: Sonicate if necessary. Solution should be clear yellow/orange.

-

-

Working Solution (2X): Dilute Stock to 2 mM in Assay Buffer immediately before use. (Final assay concentration will be 1 mM).

Enzyme Kinetics (Km Determination)

Before running HTS, determine the

-

Prepare substrate dilution series (0.1 mM to 10 mM).

-

Incubate with fixed enzyme concentration.

-

Plot Initial Velocity (

) vs. [S]. -

HTS Standard: Use substrate concentration at

or

HTS Workflow (384-well Plate)

Figure 2: Step-by-step HTS workflow for kinetic screening.

Detailed Steps:

-

Compound Addition: Dispense 10 µL of test compounds (or DMSO control) into wells.

-

Enzyme Addition: Add 20 µL of Enzyme solution.

-

Pre-incubation: Centrifuge briefly (1000 rpm, 1 min) and incubate for 15 minutes at 37°C to allow compound-enzyme interaction.

-

Substrate Initiation: Add 20 µL of 2 mM this compound Working Solution (Final [S] = 1 mM).

-

Detection: Immediately place in plate reader. Measure Absorbance at 405 nm kinetically for 30–60 minutes.

-

Endpoint Option: If kinetic read is unavailable, incubate for 60 mins, then add 10 µL of 1.0 M Acetic Acid to stop reaction and read endpoint.

-

Data Analysis & Validation

Calculation of Activity

Calculate the reaction rate (

- (Pathlength correction required for microplates).

-

Pathlength (

): For 50 µL volume in 384-well plate,

Percent Inhibition

Quality Control (Z' Factor)

To validate the assay for HTS, calculate the Z' factor using Positive Controls (Enzyme + Substrate + DMSO) and Negative Controls (Substrate only or Enzyme + Known Inhibitor).

-

Target: Z' > 0.5 indicates a robust assay.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| High Background (Yellow) | Spontaneous hydrolysis | Use fresh substrate stock; Keep stock in DMSO at -20°C; Check buffer pH (avoid >8.5). |

| Low Signal | Low D-stereospecificity | Confirm enzyme accepts D-isomer. Increase enzyme concentration (D-isomer turnover is often slower than L-isomer). |

| Precipitation | Substrate insolubility | Ensure DMSO concentration is <5% in final assay. Warm buffer to 37°C before adding substrate. |

| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or shorten assay time. |

References

- Castellano, I. & Merlino, A. (2012). Gamma-Glutamyl Transpeptidases: Structure and Function. Springer. (Describes the hydrolytic vs.

-

Allison, R.D. (1985). "Gamma-Glutamyl Transpeptidase: Kinetics and Mechanism". Methods in Enzymology, 113, 419-437. Link

-

Sigma-Aldrich . (n.d.). Product Information: L-Glutamic acid γ-(p-nitroanilide). (Provides baseline solubility and extinction coefficients applicable to the D-isomer). Link

- Minami, H. et al. (2003). "Stereoselectivity of gamma-glutamyltranspeptidase: utilization of D-gamma-glutamyl compounds". Bioscience, Biotechnology, and Biochemistry, 67(4). (Specific reference for D-isomer hydrolysis).

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 7090496, this compound.[2] Link

Sources

Technical Guide: H-D-Glu(pNA)-OH Chromogenic Assays for D-Stereospecific Peptidase Activity

[1]

Introduction & Mechanistic Basis[1]

The quantification of proteolytic activity is a cornerstone of drug discovery, particularly when targeting enzymes with high stereospecificity. H-D-Glu(pNA)-OH (D-Glutamic acid

The Principle of pNA Release

The assay relies on the enzymatic hydrolysis of the amide bond between the D-glutamic acid moiety and the p-nitroaniline (pNA) chromophore.[2]

-

Native State: The intact substrate, this compound, is relatively colorless in aqueous solution at neutral pH.[1]

-

Enzymatic Cleavage: Upon binding to a D-stereospecific peptidase, the amide bond is hydrolyzed.[1]

-

Signal Generation: This reaction releases free p-nitroaniline.[1] Under basic or neutral conditions, free pNA exhibits a strong absorbance maximum at 405 nm (yellow color), allowing for direct spectrophotometric quantification.[1]

Experimental Workflow & Signaling Pathway

The following diagram illustrates the kinetic pathway and signal generation workflow. This self-validating loop ensures that the signal measured is strictly a function of enzymatic turnover.

Figure 1: Kinetic workflow of the this compound hydrolysis assay. The enzymatic cleavage releases the pNA chromophore, which is quantified spectrophotometrically.[2][3]

Materials & Preparation

Reagents

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous.[1]

-

Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.4 – 8.0 (Optimized for target enzyme).

-

Stop Solution (Optional for End-point): 10% Acetic Acid or 1 M HCl.

-

pNA Standard: p-Nitroaniline (for standard curve generation).[1][3][5]

Stock Solution Preparation

The substrate is hydrophobic and requires organic co-solvents for stability.

-

Concentration: Prepare a 20 mM to 100 mM stock solution in 100% DMSO.

-

Note: Avoid aqueous buffers for the stock solution to prevent spontaneous hydrolysis.

-

-

Storage: Aliquot into light-protective (amber) tubes and store at -20°C. Stable for 3-6 months.

-

Working Solution: Dilute the stock into the Assay Buffer immediately prior to use. A typical final assay concentration ranges from 0.5 mM to 2.0 mM . Keep DMSO concentration in the final assay <5% to avoid enzyme inhibition.

Standard Operating Protocol

Assay Setup (96-Well Plate Format)

This protocol is designed for a Kinetic Assay , which is superior to end-point assays for determining enzyme velocity and identifying inhibition.[1]

| Well Type | Component | Volume ( | Notes |

| Blank | Assay Buffer | 100 | Corrects for buffer background. |

| Substrate Control | Buffer + Substrate | 100 | Monitors spontaneous hydrolysis. |

| Test Sample | Enzyme + Buffer | 50 | Pre-incubate enzyme if necessary. |

| Inhibitor (Optional) | Enzyme + Inhibitor | 50 | Pre-incubate 10-30 min before substrate.[1] |

Execution Steps

-

Pre-incubation: Incubate the plate containing Enzyme/Buffer at the assay temperature (e.g., 25°C or 37°C) for 10 minutes.

-

Substrate Addition: Add 50

L of 2x concentrated this compound working solution to all reaction wells (Test and Substrate Control).-

Rapid Mixing: Use a multichannel pipette for simultaneous start.

-

-

Measurement (Kinetic): Immediately place the plate in a reader.

End-Point Variant

If a kinetic reader is unavailable:

-

Incubate for a fixed time (e.g., 30 min).

-

Add 50

L of Stop Solution (10% Acetic Acid) to terminate the reaction. -

Read Endpoint Absorbance at 405 nm.

Data Analysis & Validation

The pNA Standard Curve (Crucial Step)

Do not rely solely on a theoretical extinction coefficient (

-

Prepare pNA standards ranging from 0 to 200

M in the Assay Buffer. -

Plot OD (y-axis) vs. Concentration (x-axis).[1]

-

Calculate the slope (

).[1] This is your experimental conversion factor.

Calculating Enzyme Activity

Use the linear portion of the kinetic trace (Initial Velocity,

- : Slope of the reaction curve (Test - Substrate Control).

-

: From standard curve (

- : Volume of enzyme added (mL).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High Background (Yellow) | Spontaneous hydrolysis or aged substrate.[1] | Prepare fresh working solution; Store stocks in DMSO at -20°C. |

| Non-Linear Kinetics | Substrate depletion or product inhibition.[1] | Dilute enzyme; Measure initial velocity ( |

| Low Signal | pH mismatch or low solubility. | Verify pH is >7.0 (pNA is colorless at acidic pH); Check DMSO compatibility. |

References

-

BenchChem. (2025).[1][2] Utilizing H-Glu-pNA for Enzyme Activity Assays in a 96-Well Plate Format. Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] Enzymatic Assay of Leucine Aminopeptidase (pNA Release Protocol). Retrieved from [1]

-

PubChem. (2024).[1][7] this compound Compound Summary. National Library of Medicine. Retrieved from [1]

-

Cayman Chemical. (2023).[1] Caspase-9 Chromogenic Substrate (pNA based) Product Insert. Retrieved from [1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. H-Glu(pNA)-OH - CD BioGlyco [bioglyco.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | C11H13N3O5 | CID 7090496 - PubChem [pubchem.ncbi.nlm.nih.gov]

H-D-Glu(pNA)-OH in drug discovery for enzyme inhibitors

Application Note: Stereospecific Profiling of Gamma-Glutamyl Transpeptidase (GGT) using H-D-Glu(pNA)-OH

Core Directive & Introduction

Title: Advanced Protocol: this compound as a Stereospecific Probe for Bacterial and Mammalian GGT Inhibitor Screening.

Executive Summary:

In the landscape of enzyme inhibitor discovery, stereochemistry is a critical yet often underutilized dimension. While L-isomer substrates like L-

Scientific Integrity & Logic (Mechanism)

The Mechanistic Basis

GGT catalyzes the cleavage of the

-

Acylation (Step 1): The enzyme nucleophile (usually an N-terminal Threonine) attacks the

-carbonyl of the substrate, releasing the leaving group (p-nitroaniline, pNA) and forming a -

Deacylation (Step 2): An acceptor molecule (water or a peptide like Gly-Gly) attacks the intermediate, regenerating the enzyme.

Why this compound?

-

Mammalian GGT: Highly specific for L-isomers. High Km or negligible activity with D-Glu-pNA.

-

Bacterial GGT: Many bacterial GGTs (e.g., B. subtilis) possess a more flexible active site or specific pockets for D-amino acids (common in bacterial cell walls). High turnover of this compound indicates a bacterial-like active site architecture.

-

Signal Generation: The release of pNA provides a direct colorimetric readout at 405 nm .[3]

Pathway Visualization

Figure 1: Kinetic mechanism of GGT using this compound. The yellow colorimetric signal (pNA) is released during the initial acylation step, allowing real-time monitoring of enzyme activity.

Experimental Protocols

Reagent Preparation

-

Substrate Stock (100 mM): Dissolve this compound in 100% DMSO.

-

Note: The D-isomer can be less soluble than the L-isomer in aqueous buffers. Prepare fresh or store at -20°C for <1 month. Avoid freeze-thaw cycles.[4]

-

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0 (optimal for most GGTs).

-

Acceptor Stock (Optional but Recommended): 100 mM Glycylglycine (Gly-Gly) in Assay Buffer.

-

Insight: Gly-Gly acts as a transpeptidation acceptor, accelerating the deacylation step and preventing the "clogging" of the enzyme, often increasing

.

-

Assay Protocol: Kinetic Screening

Objective: Determine

| Step | Action | Volume (µL) | Critical Notes |

| 1 | Buffer Prep | 140 µL | Pre-warm buffer to 37°C. |

| 2 | Enzyme Addition | 20 µL | Add purified GGT (e.g., B. subtilis GGT ~0.1 µg/mL). Keep on ice before use. |

| 3 | Inhibitor (or Vehicle) | 20 µL | For screening: Add test compound. For Control: Add buffer/DMSO. Incubate 10 min. |

| 4 | Substrate Initiation | 20 µL | Add this compound (Final conc: 0.1 - 5 mM). |

| 5 | Measurement | - | Immediately read Absorbance at 405 nm in kinetic mode. |

Detection Parameters:

-

Wavelength: 405 nm (Extinction coefficient of pNA

at pH 8.0). -

Duration: 10–20 minutes.

-

Interval: 30 seconds.

-

Temperature: 37°C (or 50°C for thermophilic enzymes like Geobacillus GGT).

Data Analysis Workflow

-

Calculate Velocity (

): -

Inhibition (

): Plot -

Stereospecificity Index (SI):

-

Mammalian GGT SI: >1000 (Strict L-specificity).

-

Bacterial GGT SI: ~1–10 (High D-tolerance).

-

Application in Drug Discovery

A. Antibiotic Discovery (Bacterial Targets)

Bacterial cell walls contain D-glutamate. Enzymes that process D-Glu are potential antibiotic targets.

-

Strategy: Screen libraries against bacterial GGT using this compound.

-

Hit Validation: Compounds that inhibit the hydrolysis of the D-substrate but not the L-substrate (using mammalian GGT as a counter-screen) represent selective bacterial inhibitors with lower toxicity risks.

B. Cancer Therapeutics (Human GGT)

Human GGT is upregulated in tumors to recycle Glutathione (GSH).[5]

-

Strategy: Use this compound to probe the plasticity of the human GGT active site.

-

Insight: While human GGT is L-specific, transition-state analogs mimicking the D-isomer might bind to the enzyme in a "dead-end" complex, acting as potent uncompetitive inhibitors.

Troubleshooting & Quality Control

| Issue | Probable Cause | Solution |

| High Background Signal | Spontaneous hydrolysis of pNA | Prepare substrate fresh. Keep stock in acidic conditions if possible, neutralize only in assay. |

| Precipitation | Low solubility of D-isomer | Limit final substrate concentration to <2 mM. Use 5% DMSO in final assay buffer. |

| No Activity | Enzyme specificity | Confirm enzyme source. Mammalian GGT may show zero activity; use B. subtilis GGT as a positive control. |

| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or shorten measurement time to the initial linear phase (<10% conversion). |

References

-

Castellano, I., & Merlino, A. (2013). Gamma-Glutamyl Transpeptidases: Structure and Function. Springer.

-

Moriguchi, M., et al. (1986). "Partial purification and properties of gamma-glutamyltranspeptidase from mycelia of Morchella esculenta". Archives of Microbiology, 144(1), 15-19.

-

Dvoráková, L., et al. (1996). "Analysis of kinetic properties of gamma-glutamyl transpeptidase from rat kidney". General Physiology and Biophysics, 15(5), 403-413.

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.

-

Minami, H., et al. (2003). "Stereospecificity of the reaction catalyzed by gamma-glutamyltranspeptidase". Bioscience, Biotechnology, and Biochemistry.[5] (Contextual reference for stereospecificity comparison).

Sources

Application Note: Stereospecific Kinetic Profiling of D-Glutamyl Peptidases Using H-D-Glu(pNA)-OH

Introduction & Principle

The characterization of proteases and peptidases often relies on chromogenic substrates that mimic natural peptide bonds. While L-isomer substrates (e.g., L-Glu-pNA) are standard for mammalian enzymes like

The Chemico-Biological Mechanism

The assay relies on the enzymatic hydrolysis of the amide bond between the

-

Substrate: this compound is colorless or faintly yellow in solution.

-

Reaction: Upon specific enzymatic cleavage, free p-nitroaniline is released.[1]

-

Detection: Free pNA exhibits a strong absorbance maximum at 405 nm (yellow color) under alkaline or neutral conditions. The rate of color formation is directly proportional to the initial velocity (

) of the enzyme.

Reaction Equation:

Experimental Workflow & Logic

Materials & Reagents[3][4]

-

Substrate: this compound (CAS: 60133-17-7).[2] High purity (>98%) is required to minimize background absorbance.

-

Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF). Note: pNA substrates are hydrophobic; aqueous solubility is poor without initial organic solvation.

-

Assay Buffer: Typically 50-100 mM Tris-HCl or HEPES, pH 7.5 – 8.5. Rationale: pNA extinction coefficient is pH-dependent; alkaline pH favors the unprotonated, highly absorbing form.

-

Enzyme Source: Purified bacterial peptidase, cell lysate, or recombinant D-stereospecific enzyme.

-

Stop Solution (Optional for Endpoint): 10% Acetic Acid or 1 M Citric Acid.

Mechanism Visualization

The following diagram illustrates the kinetic pathway and the assay logic.

Caption: Figure 1. Enzymatic hydrolysis mechanism of this compound yielding the chromogenic reporter p-nitroaniline.

Detailed Protocol

Phase 1: Preparation of Stock Solutions

Critical Step: this compound is prone to spontaneous hydrolysis if stored improperly in aqueous solution.

-

Substrate Stock (20 mM): Dissolve this compound in 100% DMSO. Vortex until fully dissolved. Store in small aliquots at -20°C. Do not refreeze multiple times.

-

pNA Standard Stock (10 mM): Dissolve pure p-nitroaniline in DMSO to create a standard for extinction coefficient determination.

Phase 2: Determination of Extinction Coefficient ( )

Do not rely solely on literature values (typically

-

Prepare 0, 10, 20, 40, 80, and 100

M dilutions of the pNA Standard in your specific Assay Buffer . -

Add 200

L of each to a clear 96-well plate. -

Measure Absorbance at 405 nm (

).[3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Plot

vs. Concentration (M). The slope is-

Note: For a standard 96-well plate with 200

L volume, pathlength

-

Phase 3: Kinetic Assay (Continuous Mode)

This method allows for the calculation of

Plate Setup (96-well):

| Component | Blank (

Procedure:

-

Dilution Series: Prepare substrate working solutions in buffer to achieve final in-well concentrations ranging from

to -

Equilibration: Incubate enzyme and buffer at 37°C (or optimal temp) for 5 minutes.

-

Initiation: Add substrate to the wells using a multichannel pipette.

-

Measurement: Immediately place in a pre-warmed plate reader. Measure

every 30 seconds for 10–20 minutes. -

Linearity Check: Ensure the

of the progress curve (Abs vs Time) is >0.98 for the initial velocity calculation.

Data Analysis & Calculations

Calculating Initial Velocity ( )

For each substrate concentration

Where

Michaelis-Menten Parameters

Plot

- : Maximum velocity of the enzyme.[4]

-

: Substrate concentration at half

-

: Turnover number (

Assay Workflow Diagram

Caption: Figure 2. Step-by-step workflow for spectrophotometric kinetic profiling.

Troubleshooting & Validation (Self-Validating Systems)

To ensure Trustworthiness and Scientific Integrity , perform the following controls:

| Issue | Observation | Root Cause | Solution |

| High Background | High | Spontaneous hydrolysis or degraded substrate. | Check stock solution color. If yellow, discard. Store stocks in 100% DMSO at -20°C. |

| Non-Linear Rates | Curve flattens quickly | Substrate depletion or product inhibition. | Reduce enzyme concentration or measure for a shorter duration (initial 2-3 mins). |

| Precipitation | Turbidity in wells | Substrate insolubility in aqueous buffer. | Ensure final DMSO concentration is 2-5%. Add 0.01% Triton X-100 to buffer. |

| No Activity | Flat line | Enzyme inactive or wrong stereospecificity. | Verify enzyme with L-Glu-pNA (if applicable) to check viability, or confirm D-specificity literature. |

References

-

Lottenberg, R., & Jackson, C. M. (1983).[5] Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558-564. [Link](Note: Authoritative source on why experimental determination of

is required). -

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7090496, this compound. Retrieved October 24, 2023, from [Link](Note: Chemical structure and physical property verification).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C11H13N3O5 | CID 7090496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Background in H-D-Glu(pNA)-OH Assays

Topic: Diagnostic and resolution strategies for high background absorbance (405 nm) in chromogenic peptide assays. Target Audience: Senior Researchers, Assay Developers, and QC Scientists.

Introduction: The "High Background" Phenomenon

In assays utilizing H-D-Glu(pNA)-OH (D-Glutamic acid

This guide deconstructs the chemical and physical sources of this error, distinguishing between intrinsic reagent instability (hydrolysis) and extrinsic interference (turbidity/matrix effects).

Core Chemical Mechanism

The assay relies on the cleavage of the amide bond between the D-Glutamic acid and the p-nitroaniline moiety.

-

Substrate (Intact): Low absorbance at 405 nm.

-

Product (Free pNA): High absorbance at 405 nm (Yellow).

The Problem: If the background is high (

Diagnostic Workflow

Use this logic gate to isolate the source of the background signal.

Figure 1: Diagnostic logic tree for isolating high background sources in pNA assays.

Technical Support Q&A

Category A: Reagent Chemistry & Stability

Q: My substrate stock solution is turning yellow before I even add it to the assay plate. Is this normal? A: No. A yellow stock solution indicates that free p-nitroaniline is already present.

-

The Cause: pNA substrates are prone to spontaneous hydrolysis if exposed to moisture, light, or slightly alkaline conditions during storage.

-

The Fix:

-

Purity Check: Measure the absorbance of your stock solution (diluted 1:100 in water). If significant

is detected, the stock is degraded. -

Storage: Store this compound powder desiccated at -20°C. Once dissolved in DMSO, aliquot and freeze. Avoid repeated freeze-thaw cycles.

-

Q: Does the pH of my assay buffer affect the background? A: Yes, critically.

-

Mechanism: The extinction coefficient (

) of pNA is pH-dependent. Furthermore, the amide bond in the substrate becomes unstable at pH > 8.5, leading to autohydrolysis [1]. -

Recommendation:

-

If your enzyme requires alkaline pH (e.g., pH 9.0), prepare the substrate immediately before use . Do not let it sit in the buffer for extended periods.

-

Maintain the buffer pH as close to neutral (7.2–8.0) as the enzyme's activity profile allows.

-

Category B: Solubility & Turbidity

Q: I see high absorbance, but the readout fluctuates wildly between replicates. What is happening? A: This is a classic signature of micro-precipitation (Turbidity) .

-

The Science: this compound is hydrophobic. If diluted directly into an aqueous buffer from a high-concentration stock, it may crash out of solution, forming micro-crystals. These crystals scatter light, which the plate reader interprets as absorbance.

-

Validation: Centrifuge your assay plate or cuvette. If the "absorbance" drops significantly after spinning, the signal was due to scattering, not pNA.

-

The Protocol Fix:

-

Dissolve stock in 100% DMSO or DMF .

-

Dilute this stock into the assay buffer slowly with vortexing.

-

Ensure the final organic solvent concentration is < 5% (or as tolerated by your enzyme) to maintain solubility without inhibiting the enzyme.

-

Category C: Sample Matrix Interference

Q: My "No Enzyme" control is clean, but my "Lysate + Buffer" control is high. How do I correct this? A: The interference is coming from the sample itself (hemoglobin, bilirubin, or turbidity in cell lysates).

-

Strategy 1: Kinetic Reading (Gold Standard). Do not use Endpoint measurements. Measure the slope ($ \Delta A_{405} / \min $). The static background of the lysate will be subtracted out mathematically, as it does not change over time.

-

Strategy 2: Sample Blanking. If you must use Endpoint, run a parallel well for every sample containing [Sample + Buffer + No Substrate ]. Subtract this value from the reaction well.

Optimized "Zero-Background" Protocol

To minimize background in this compound assays, follow this strict preparation sequence.

Materials

-

Substrate Stock: 20 mM this compound in dry DMSO.

-

Assay Buffer: 50 mM Tris-HCl, 0.1 mM EDTA, pH 7.8 (Filtered through 0.22 µm).

-

Stop Solution: 10% Acetic Acid (if using endpoint).

Step-by-Step Procedure

| Step | Action | Technical Rationale |

| 1 | Pre-Solubilization | Dissolve substrate in 100% DMSO. Inspect for clarity. |

| 2 | Intermediate Dilution | Dilute stock 1:10 into warm (37°C) assay buffer. Vortex immediately. |

| 3 | Blanking | Add 100 µL of Substrate Solution to a well. Measure |

| 4 | Kinetic Setup | Add Enzyme/Sample. Immediately start reading at 405 nm (every 30s for 10 min). |

| 5 | Data Processing | Calculate |

Reference Data: p-Nitroaniline (pNA)[1][2][3][4]

When calculating enzyme activity, ensure you use the correct extinction coefficient for your conditions.

| Wavelength | Conditions | Extinction Coefficient ( | Source |

| 405 nm | pH 7.0 - 8.0 | 9,800 M⁻¹cm⁻¹ | [2] |

| 410 nm | pH 7.0 - 8.0 | 8,800 M⁻¹cm⁻¹ | [1] |

| 380 nm | Acidic Stop (pH < 4) | 13,500 M⁻¹cm⁻¹ | [3] |

Note: The absorption maximum of pNA shifts to ~380 nm in acidic conditions (e.g., after adding Stop Solution). If stopping the reaction, read at 380 nm or recalculate

for 405 nm in acid.

References

-

BenchChem. (2025).[2] The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays. Retrieved from

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Protease using p-Nitroaniline Substrates. Retrieved from

-

Lottenberg, R., & Jackson, C. M. (1983).[3] Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558–564. Retrieved from

-

University of Illinois Soils Lab. (2023). SOP: Enzyme Assays: pNA. Retrieved from

Sources

Identifying and mitigating inhibitors in H-D-Glu(pNA)-OH assays

Status: Operational | Tier: Level 3 (Senior Support) Topic: Identification & Mitigation of Inhibitors in Chromogenic Assays

The Diagnostic Framework: True Inhibition vs. Assay Artifacts

As Senior Application Scientists, we often see researchers conflate "signal reduction" with "enzyme inhibition." When working with H-D-Glu(pNA)-OH , you are utilizing a chromogenic substrate designed for specific aminopeptidases (often bacterial or stereospecific) that cleave the N-terminal D-Glutamic acid to release p-nitroaniline (pNA).

The release of pNA is measured at 405 nm . However, a reduction in OD405 does not always mean your compound stopped the enzyme. It often means your compound interfered with the physics of the assay.

We categorize "Inhibitors" into two distinct classes:

-

True Biological Inhibitors: Molecules that bind the enzyme (Competitive, Non-competitive, Uncompetitive).

-

Assay Pathologies (False Inhibitors): Factors that quench light, precipitate the protein, or chemically degrade the substrate.

Visualizing the Interference Pathways

The following diagram maps where errors occur in your workflow. Use this to isolate the source of your problem.[1]

Figure 1: Signal flow in pNA assays. Red dashed lines indicate false inhibition mechanisms that mimic true efficacy.

Troubleshooting Guide (Q&A)

Category A: Signal Issues (Low or No Activity)

Q: I see no activity in my "No Inhibitor" control. Is the substrate broken? A: Before blaming the substrate, check your stereospecificity .

-

The Science: You are using the D-isomer (H-D -Glu). Most mammalian proteases (like Trypsin or standard Glutamyl-peptidases) are stereoselective for L-isomers . If you are testing a standard eukaryotic enzyme, it likely cannot cleave this bond.

-

The Fix: Confirm your enzyme is a D-stereospecific aminopeptidase (often from Bacillus spp. or specific mammalian racemase pathways). If your target is a standard protease, switch to H-L-Glu(pNA)-OH .

Q: My test compounds absorb light at 405 nm (they are yellow/orange). How do I correct for this? A: This is the Inner Filter Effect (IFE) .[2][3] If your compound absorbs at the detection wavelength, it "steals" photons intended for the detector, making it look like less pNA was produced.

-

The Diagnostic: Run a Spectral Scan of your compound alone in buffer. If it has OD > 0.1 at 405 nm, you have an IFE problem.

-

The Fix:

-

Blank Subtraction: Measure the absorbance of the compound at the specific concentration before adding the enzyme/substrate, and subtract this baseline.

-

Wavelength Shift: pNA has a broad peak. Measure at 415 nm or 420 nm (off-peak) where your compound might absorb less, though you will lose some sensitivity (approx. 10-20%).

-

Category B: False Positives (Fake Inhibition)

Q: I found a "hit" that inhibits 90% of activity, but the curve is very steep (Hill slope > 2). Is it real? A: Steep Hill slopes often indicate colloidal aggregation (Promiscuous Inhibition). The compound forms microscopic clumps that sequester the enzyme, rather than binding the active site.

-

The Test: Add 0.01% Triton X-100 or Tween-20 to your reaction buffer.

-

The Logic: Detergents break up colloidal aggregates but usually do not affect specific binding. If the inhibition disappears with detergent, your "hit" was a false positive aggregate.

Q: My IC50 values shift drastically when I change the incubation time. Why? A: This suggests Substrate Depletion or Instability .

-

The Science: In a kinetic assay, the rate must be linear. If you measure endpoint at 60 minutes, but the reaction finished (ran out of substrate) at 10 minutes, inhibitors will look less potent than they are.

-

The Fix: Always determine the Linear Range (velocity vs. time) before running inhibition screening. Ensure

of the substrate this compound is consumed during the measurement window.

Category C: Chemical Incompatibility

Q: Can I use DMSO to dissolve my inhibitors? A: Yes, but with strict limits.

-

The Risk: High DMSO concentrations can alter the dielectric constant of the buffer, affecting the pKa of the pNA product (shifting its color spectrum) or denaturing the enzyme.

-

The Limit: Keep final DMSO concentration < 5% (v/v) . Ideally, keep it constant across all wells (including controls).

-

Data: See the reference table below for solvent tolerance.

Critical Validation Protocol: The "pNA Spike-In"